molecular formula C20H21ClN4O3 B213498 3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid

3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid

货号 B213498
分子量: 400.9 g/mol
InChI 键: FFDWDASEQLUTRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 is a potent inhibitor of spleen tyrosine kinase (SYK) and has been shown to exhibit promising results in preclinical studies.

作用机制

TAK-659 exerts its pharmacological effects by inhibiting the activity of SYK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. SYK is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to exhibit several biochemical and physiological effects in preclinical studies. Inhibition of SYK activity by TAK-659 leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell activation and proliferation. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. TAK-659 has been shown to be highly selective for SYK and exhibits potent inhibitory activity at nanomolar concentrations. TAK-659 is also highly soluble in water, which makes it suitable for in vitro and in vivo experiments. However, the limitations of TAK-659 include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

未来方向

The potential applications of TAK-659 in drug development are vast, and several future directions can be explored. One of the most promising areas of research is the development of TAK-659 as a therapeutic agent for the treatment of cancer. TAK-659 has been shown to exhibit potent anti-tumor activity in preclinical studies, and its efficacy in clinical trials needs to be evaluated. Another area of research is the development of TAK-659 as a therapeutic agent for the treatment of autoimmune disorders, such as rheumatoid arthritis. The potential of TAK-659 as a therapeutic agent for other diseases, such as inflammatory bowel disease, also needs to be explored. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. TAK-659 is a potent inhibitor of SYK and has been shown to exhibit promising results in preclinical studies. The synthesis of TAK-659 involves several steps, and the compound has been synthesized using different methods. TAK-659 has several advantages for lab experiments, including its potency, selectivity, and solubility. The potential applications of TAK-659 in drug development are vast, and several future directions can be explored.

合成方法

The synthesis of TAK-659 involves several steps, including the formation of a triazole ring, amidation, and coupling reactions. The synthesis of TAK-659 has been described in detail in several research articles, and the compound has been synthesized using different methods. One of the most commonly used methods involves the reaction of 3-(1-adamantyl)-4-aminotriazole with 3-chlorobenzoic acid followed by amidation and coupling reactions.

科学研究应用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. TAK-659 has also been shown to be effective in treating autoimmune disorders, such as rheumatoid arthritis, by inhibiting the activity of SYK.

属性

产品名称

3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid

分子式

C20H21ClN4O3

分子量

400.9 g/mol

IUPAC 名称

3-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H21ClN4O3/c21-18-22-11-25(24-18)20-8-12-4-13(9-20)7-19(6-12,10-20)17(28)23-15-3-1-2-14(5-15)16(26)27/h1-3,5,11-13H,4,6-10H2,(H,23,28)(H,26,27)

InChI 键

FFDWDASEQLUTRC-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O

规范 SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。